Product packaging for 2-Diazonio-3-oxoprop-1-en-1-olate(Cat. No.:CAS No. 50704-41-1)

2-Diazonio-3-oxoprop-1-en-1-olate

Cat. No.: B8498628
CAS No.: 50704-41-1
M. Wt: 98.06 g/mol
InChI Key: JBKXCIDINOKSRL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

Diazo compounds have been a subject of intense research and have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. acs.org Their ability to serve as precursors to highly reactive carbenes under mild conditions has cemented their importance in contemporary synthesis. thieme-connect.de Specifically, α-diazocarbonyl compounds, a class to which 2-diazonio-3-oxoprop-1-en-1-olate belongs, are celebrated for their stability relative to simpler diazoalkanes, a feature imparted by the electron-withdrawing nature of the adjacent carbonyl groups. wikipedia.org This enhanced stability allows for their isolation and handling, broadening their synthetic utility. acs.org

The synthesis of these compounds is often achieved through a process known as diazo transfer, where an azide (B81097), such as tosyl azide, reacts with an active methylene (B1212753) compound in the presence of a base. organic-chemistry.org This method is widely applicable for the preparation of 2-diazo-1,3-dicarbonyl compounds. organic-chemistry.org

Significance as Reactive Intermediates in Chemical Transformations

The primary significance of this compound and its analogs lies in their role as precursors to α-oxocarbenes upon the extrusion of molecular nitrogen, a process that can be induced thermally, photochemically, or through catalysis. thieme-connect.deacs.org These carbene intermediates are electrophilic species that can undergo a wide array of subsequent reactions.

Key transformations involving diazo compounds include:

Cyclopropanation: The addition of the carbene to an alkene, forming a cyclopropane (B1198618) ring. thieme-connect.de

C-H Insertion: The insertion of the carbene into a carbon-hydrogen bond, a powerful method for C-C bond formation.

X-H Insertion (X = O, S, N): The insertion of the carbene into the bond between a heteroatom and hydrogen, leading to the formation of ethers, thioethers, and amines, respectively. acs.org

Wolff Rearrangement: The rearrangement of the α-oxocarbene to form a ketene (B1206846), which can then be trapped by various nucleophiles. acs.org

Ylide Formation: The reaction of the carbene with a Lewis base (e.g., a sulfide (B99878) or an amine) to form an ylide, which can then participate in further reactions. thieme-connect.de

1,3-Dipolar Cycloadditions: The intact diazo group can also act as a 1,3-dipole and react with various dipolarophiles to form five-membered heterocyclic rings. wikipedia.org

These reactions highlight the versatility of diazo compounds in constructing diverse and complex molecular frameworks, including various carbocyclic and heterocyclic systems. acs.org

Structural and Electronic Properties Influencing Reactivity

The reactivity of this compound is a direct consequence of its unique electronic and structural features. The diazo group is a 1,3-dipole, with contributing resonance structures that place a negative charge on the carbon and a positive charge on the terminal nitrogen atom. wikipedia.org

The presence of two adjacent carbonyl groups significantly influences the electronic distribution. These electron-withdrawing groups delocalize the negative charge from the α-carbon, which increases the stability of the diazo compound. wikipedia.org This delocalization is also responsible for the characteristic spectroscopic properties of these compounds, such as the strong IR absorption for the N-N stretching vibration, typically observed in the range of 2100-2200 cm⁻¹. thieme-connect.de

Below is a table summarizing the key properties of diazo compounds.

PropertyDescriptionSignificance
Functional Group Contains the diazo group (-C=N₂).Source of dinitrogen gas upon decomposition, leading to carbene formation.
Reactivity Acts as a precursor to carbenes and as a 1,3-dipole.Enables a wide range of synthetic transformations.
Stability Generally stabilized by adjacent electron-withdrawing groups.Allows for isolation and handling of certain diazo compounds.
Spectroscopy Strong IR absorption for the N-N stretch (2100-2200 cm⁻¹).A key diagnostic tool for identifying diazo compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2N2O2 B8498628 2-Diazonio-3-oxoprop-1-en-1-olate CAS No. 50704-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50704-41-1

Molecular Formula

C3H2N2O2

Molecular Weight

98.06 g/mol

IUPAC Name

2-diazopropanedial

InChI

InChI=1S/C3H2N2O2/c4-5-3(1-6)2-7/h1-2H

InChI Key

JBKXCIDINOKSRL-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(=[N+]=[N-])C=O

Origin of Product

United States

Synthetic Methodologies for 2 Diazonio 3 Oxoprop 1 En 1 Olate and Its Analogs

Established Synthetic Routes to Diazooxoenolates

The cornerstone for the synthesis of 2-diazo-1,3-dicarbonyl compounds, including the parent 2-diazonio-3-oxoprop-1-en-1-olate, is the Regitz diazo transfer reaction . researchgate.netorgsyn.orgstackexchange.com This reaction involves the transfer of a diazo group from a sulfonyl azide (B81097) donor to an active methylene (B1212753) compound, in this case, a β-ketoaldehyde or its synthetic equivalent. The process is typically base-mediated, with the enolate of the dicarbonyl compound acting as the nucleophile. researchgate.netstackexchange.com

A key variation for substrates that are not sufficiently acidic for direct diazo transfer is the deformylative diazo transfer . orgsyn.orgnih.gov In this two-step approach, the ketone is first formylated to introduce a more acidic proton, facilitating the subsequent diazo transfer reaction. orgsyn.org The starting material for this compound would conceptually be 3-oxopropanal (malondialdehyde), a β-ketoaldehyde. The reaction proceeds via the enolate, which attacks the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide yields the desired 2-diazo-1,3-dicarbonyl compound. researchgate.net

Another established method is the diazotization of primary amines . youtube.com In this approach, a primary amine precursor, such as 3-amino-2-formylacrylate, would be treated with a diazotizing agent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to yield the corresponding diazonium salt, which can then be deprotonated to the diazo compound. youtube.comnih.gov

The choice of diazo-transfer reagent is crucial. Tosyl azide (TsN₃) has been a historically significant and efficient reagent for this transformation. organic-chemistry.org The general conditions for the Regitz reaction are summarized in the table below.

Table 1: General Conditions for Regitz Diazo Transfer

ParameterConditions
Substrate β-Dicarbonyl compound (e.g., β-ketoaldehyde, β-ketoester)
Diazo Donor Sulfonyl azide (e.g., Tosyl azide, Mesyl azide)
Base Triethylamine, DBU, Piperidine
Solvent Acetonitrile, Dichloromethane, Tetrahydrofuran
Temperature 0 °C to room temperature

Advanced Methodologies for Enhanced Yield and Selectivity

Research in the field has led to the development of advanced methodologies aimed at improving the efficiency, safety, and substrate scope of diazo transfer reactions. These include the use of alternative diazo-transfer reagents and catalytic systems.

To address the potential hazards associated with tosyl azide, safer and more efficient reagents have been developed. These include p-acetamidobenzenesulfonyl azide (p-ABSA) and methanesulfonyl azide (MsN₃). organic-chemistry.org More recent advancements have introduced reagents that offer easier purification of the diazo product by avoiding sulfonamide byproducts. organic-chemistry.orgorganic-chemistry.org Examples include 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and imidazole-1-sulfonyl azide. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Common Diazo-Transfer Reagents

ReagentAdvantagesDisadvantages
Tosyl Azide (TsN₃) High efficiency, cost-effective. organic-chemistry.orgPotentially explosive, byproduct removal can be challenging. organic-chemistry.org
Methanesulfonyl Azide (MsN₃) Generally higher safety profile than TsN₃.Can be less reactive.
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Solid, crystalline reagent, often considered safer than TsN₃.
2-Azido-1,3-dimethylimidazolinium chloride (ADMC) Byproducts are water-soluble, simplifying purification. organic-chemistry.orgMay be less efficient for some substrates. organic-chemistry.org

Catalytic methods are also emerging as a powerful tool for the synthesis of diazo compounds, offering milder reaction conditions and higher selectivity. wiley.comresearchgate.netconsensus.app While direct catalytic synthesis of this compound is not extensively documented, related systems have shown promise. For instance, copper-catalyzed reactions have been employed for formal O-H insertion reactions of α-diazo-1,3-dicarbonyl compounds. nih.gov Ruthenium catalysts have been used for the C-alkylation of 1,3-dicarbonyl compounds, a reaction that could potentially be adapted for precursor synthesis. rsc.org Furthermore, photo-induced methods for the in-situ generation of diazo species from N-tosylhydrazones represent a novel catalyst-free approach. nih.gov

Preparation of Functionally Substituted this compound Derivatives

The synthesis of functionally substituted analogs of this compound is crucial for tuning its chemical properties and expanding its synthetic utility. The introduction of substituents can be achieved by using appropriately functionalized starting materials in the established synthetic routes.

Halogenated Derivatives: The synthesis of halogenated 2-diazo-1,3-dicarbonyl compounds can be achieved through nucleophilic halogenation of diazo compounds. acs.org For example, starting with a pre-functionalized β-ketoester, a diazo transfer reaction can yield the corresponding halogenated α-diazo-β-ketoester. nih.gov Lewis acid-catalyzed α-halogenation of 1,3-dicarbonyl compounds provides a route to the necessary precursors. researchgate.net

Nitro-Substituted Derivatives: The preparation of nitro-substituted diazo compounds, such as direct synthesis of 2-functionalized 3-nitroindoles from diazo(nitro)acetanilides, has been reported. nih.gov This suggests that a similar strategy, starting with a nitro-substituted β-dicarbonyl precursor, could be employed.

Alkoxy-Substituted Derivatives: Alkoxy-substituted analogs can be synthesized from starting materials bearing alkoxy groups. The synthesis of alkoxy analogues of natural products has been demonstrated, indicating the feasibility of incorporating such functionalities. nih.gov The use of 2-(1-alkoxyalkylidene)-1,3-dicarbonyl compounds as precursors in various syntheses is also well-documented. researchgate.net

The following table provides a summary of synthetic approaches to functionally substituted 2-diazo-1,3-dicarbonyl compounds, which are analogous to the target molecule's derivatives.

Table 3: Synthesis of Functionally Substituted 2-Diazo-1,3-dicarbonyl Analogs

SubstituentSynthetic ApproachKey Reagents/Intermediates
Halogen Diazo transfer on halogenated β-dicarbonyls; Nucleophilic halogenation of diazo compounds. acs.orgnih.govN-halosuccinimides, hypervalent iodine reagents. acs.orgresearchgate.net
Nitro Diazo transfer on nitro-substituted β-dicarbonyls. nih.govNitro-substituted β-ketoesters/aldehydes. nih.gov
Alkoxy Diazo transfer on alkoxy-substituted β-dicarbonyls. nih.govAlkoxy-substituted β-ketoesters/aldehydes. researchgate.net

Chemical Reactivity and Mechanistic Insights of 2 Diazonio 3 Oxoprop 1 En 1 Olate

Generation and Reactivity of Carbenoid Intermediates

The reactivity of 2-diazonio-3-oxoprop-1-en-1-olate is expected to be dominated by the chemistry of the diazo group, which can be readily converted into a highly reactive carbenoid intermediate. This transformation is typically achieved through the use of transition metal catalysts, which facilitate the extrusion of dinitrogen gas (N₂). The resulting metal-carbenoid species is a powerful electrophile that can participate in a wide array of chemical transformations, most notably insertion reactions into various X-H bonds (where X can be carbon, nitrogen, oxygen, etc.). The vinylogous nature of this compound, with its extended conjugated system, introduces additional layers of complexity and potential for unique reactivity compared to simpler diazo compounds.

Transition Metal-Catalyzed Carbene Formation

The formation of a metal-stabilized carbene from this compound is a crucial first step for its synthetic utility. Transition metals, particularly rhodium(II) and copper(I) complexes, are the catalysts of choice for this transformation. The general mechanism involves the coordination of the diazo compound to the metal center, followed by the irreversible loss of dinitrogen to form the metal-carbene intermediate.

The choice of metal catalyst and its ligand sphere can significantly influence the reactivity and selectivity of the subsequent reactions. For instance, dirhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are highly effective in promoting carbene formation from diazo compounds. The resulting rhodium-carbene is a versatile intermediate capable of undergoing a variety of insertion and cyclopropanation reactions. Copper catalysts, such as copper(I) triflate (CuOTf), are also widely used and can offer complementary reactivity to their rhodium counterparts. The specific catalyst employed can impact the electrophilicity of the carbene and, consequently, its substrate scope and the efficiency of the insertion process.

Mechanistic Studies of Carbene Insertion Reactions

The carbenoid intermediates generated from this compound are predicted to undergo a range of insertion reactions. These reactions involve the formal insertion of the carbene carbon into a single bond, providing a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies on analogous systems have provided significant insights into the nature of these transformations.

The direct insertion of a carbene into a C-H bond is a highly attractive transformation for the functionalization of unactivated hydrocarbons. For carbenoids derived from compounds like this compound, this reaction is generally believed to proceed through a concerted, albeit asynchronous, transition state. In this mechanism, the electrophilic carbene carbon interacts with the electron-rich C-H sigma bond, leading to the simultaneous breaking of the C-H bond and the formation of new C-C and C-H bonds. The regioselectivity of this reaction is often governed by a combination of steric and electronic factors, with a general preference for insertion into more electron-rich and sterically accessible C-H bonds (tertiary > secondary > primary).

Table 1: Hypothetical Intermolecular C-H Insertion Reactions (Note: This table is illustrative and not based on reported data for the specific compound)

Alkane Substrate Catalyst Potential Product Predicted Yield
Cyclohexane (B81311) Rh₂(OAc)₄ 2-(cyclohexyl)-3-oxoprop-1-en-1-olate Moderate
Toluene CuOTf 2-(benzyl)-3-oxoprop-1-en-1-olate Moderate-Good

The insertion of carbenoids into the N-H bonds of amines and amides is a highly efficient method for the synthesis of α-amino carbonyl compounds. The mechanism of this reaction is thought to involve the formation of an ammonium (B1175870) ylide intermediate, which is generated by the attack of the nucleophilic nitrogen atom of the amine or amide on the electrophilic carbene carbon. This ylide intermediate then undergoes a rapid-proton shift to afford the final insertion product. This pathway is generally favored and proceeds under mild conditions with high yields when reacting with a variety of primary and secondary amines and amides.

Table 2: Hypothetical N-H Insertion Reactions (Note: This table is illustrative and not based on reported data for the specific compound)

N-H Substrate Catalyst Potential Product Predicted Yield
Aniline Rh₂(OAc)₄ 2-(phenylamino)-3-oxoprop-1-en-1-olate High
Benzylamine CuOTf 2-(benzylamino)-3-oxoprop-1-en-1-olate High

Similar to N-H insertion, the reaction of carbenoids with the O-H bonds of alcohols and carboxylic acids provides a direct route to α-alkoxy and α-acyloxy carbonyl compounds, respectively. The mechanism is analogous, proceeding through the formation of an oxonium ylide intermediate upon nucleophilic attack of the oxygen atom on the carbene. A subsequent rapid proton transfer then yields the stable insertion product. These reactions are typically very fast and efficient for a wide range of alcohols and carboxylic acids.

Table 3: Hypothetical O-H Insertion Reactions (Note: This table is illustrative and not based on reported data for the specific compound)

O-H Substrate Catalyst Potential Product Predicted Yield
Methanol Rh₂(OAc)₄ 2-methoxy-3-oxoprop-1-en-1-olate High
Phenol CuOTf 2-phenoxy-3-oxoprop-1-en-1-olate High

The insertion of carbenoids into heteroatom-heteroatom bonds, such as the selenium-selenium bond of diselenides, is a less common but valuable transformation for the formation of new carbon-heteroatom bonds. The mechanism is thought to involve the initial formation of a selenium ylide by the attack of one of the selenium atoms on the carbene carbon. This is followed by the cleavage of the Se-Se bond and the formation of two new C-Se bonds. This reaction provides a direct method for the synthesis of selenoacetals. Due to the lack of specific literature, the feasibility and efficiency of this reaction with carbenoids derived from this compound remain speculative.

Table 4: Hypothetical Se-Se Insertion Reactions (Note: This table is illustrative and not based on reported data for the specific compound)

Diselenide Substrate Catalyst Potential Product Predicted Yield
Diphenyl diselenide Rh₂(OAc)₄ 2,2-bis(phenylselanyl)-3-oxoprop-1-en-1-olate Unknown

Cycloaddition Chemistry of Diazooxoenolates

Enoldiazo compounds, including this compound, are valuable precursors for a variety of cycloaddition reactions. nih.govrsc.org The presence of both a diazo group and an enolate system within the same molecule allows for diverse reactivity patterns, leading to the construction of various ring systems. These reactions can proceed through pathways involving the intact diazo compound or through the formation of a metal carbene intermediate upon extrusion of dinitrogen. nih.gov

1,3-Dipolar Cycloaddition Pathways

In the presence of transition metal catalysts, such as those based on rhodium(II) or copper(I), diazooxoenolates can lose dinitrogen to form electrophilic metallo-enolcarbenes. nih.gov These intermediates can act as 1,3-dipole equivalents. The cycloaddition process is initiated by a nucleophilic attack from a 1,3-dipole at the vinylogous position of the metallo-enolcarbene. nih.gov This type of [3+3]-cycloaddition has become a significant method for the synthesis of six-membered heterocyclic compounds. nih.gov

The mechanism of 1,3-dipolar cycloadditions is a subject of detailed study, with the reaction between a 1,3-dipole and a dipolarophile leading to a five-membered ring. wikipedia.org While many of these reactions are considered concerted, stepwise mechanisms have also been identified, which can affect the stereospecificity of the products. wikipedia.org The use of metal catalysis with diazocarbonyl compounds to generate carbonyl ylides for 1,3-dipolar cycloadditions is a common strategy for synthesizing oxygen-containing five-membered rings. wikipedia.org

Recent research has also explored the photochemical generation of cyclopropenes from vinyldiazo compounds, which can then participate in [3+2]-cycloaddition reactions with various dipolar species like nitrones and nitrile oxides to form heterocyclic products. nih.gov

Stereoselective Cyclopropanation Reactions

Transition metal-catalyzed cyclopropanation of olefins using diazo compounds is a cornerstone for the stereoselective synthesis of cyclopropane (B1198618) rings. nih.govunl.pt Diazooxoenolates can serve as precursors to the carbene species required for these transformations. The intramolecular variant of this reaction is particularly useful for constructing bicyclic systems with high stereocontrol. nih.gov

Cobalt(II) complexes of D2-symmetric chiral porphyrins have proven to be effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates, leading to bicyclic products with excellent diastereoselectivity and good enantioselectivity. nih.gov The choice of solvent and additives can further influence the stereochemical outcome of these reactions. nih.gov

The versatility of this method is highlighted by its tolerance of various functional groups, including halogens and heteroaryl moieties, on the diazo substrate. nih.gov Biocatalytic approaches using engineered heme-containing proteins have also emerged as powerful methods for stereoselective cyclopropanation, offering advantages in terms of selectivity and efficiency. rochester.edu

Table 1: Catalyst and Solvent Effects on Intramolecular Cyclopropanation

Catalyst System Solvent Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Co(II)-Porphyrin Dichloromethane >99:1 up to 90% nih.gov
Engineered Dehaloperoxidase Methanol/Buffer up to 99.5:0.5 up to 99.5:0.5 rochester.edu
(+)-D4-(por)FeCl Not Specified up to 93:7 up to 98% researchgate.net

Intramolecular Cycloaddition Processes

Intramolecular cycloadditions of diazo compounds provide a direct route to complex polycyclic structures. wikipedia.org In these reactions, the diene and dienophile (or dipole and dipolarophile) are part of the same molecule, leading to the formation of fused or bridged ring systems. wikipedia.org The tether connecting the reactive partners plays a crucial role in determining the stereochemical outcome of the reaction. wikipedia.org

Computational studies have shown that for intramolecular reactions of diazo esters, a tether can strongly favor a (4+2) cycloaddition (Diels-Alder type) pathway over a (3+2) cycloaddition, which is typically favored in intermolecular systems. nih.gov Tandem intramolecular cycloadditions, such as a Diels-Alder reaction followed by a 1,3-dipolar cycloaddition, have been developed to construct multiple rings and stereocenters in a single step with high diastereoselectivity. researchgate.netnih.gov These cascade reactions are powerful tools in the total synthesis of complex natural products. wikipedia.orgnih.gov

Ylide Formation and Transformations

Diazo compounds, including diazooxoenolates, are effective precursors for the generation of ylides through reaction with heteroatom-containing compounds. The resulting ylides are versatile intermediates that can undergo a variety of useful transformations.

Synthesis and Reactivity of Sulfonium (B1226848) Ylides

Sulfonium ylides can be synthesized from the reaction of a diazo compound with a sulfide (B99878) in the presence of a transition-metal catalyst, such as those based on copper or rhodium. baranlab.org These ylides are zwitterionic species with a carbanion adjacent to a positively charged sulfur atom. baranlab.org Stabilized sulfur ylides, which bear an electron-withdrawing group like the oxoenolate functionality, are generally stable and can be isolated. unibo.it

Sulfonium ylides are valuable reagents in organic synthesis, most notably in the Corey-Chaykovsky reaction for the formation of epoxides and cyclopropanes. baranlab.orgmdpi.com They can also participate in insertion reactions into various bonds. For instance, metal-catalyzed insertion reactions of sulfoxonium ylides into S-H and C-H bonds have been developed. unibo.itresearchgate.net These ylides are often considered safer and more stable surrogates for diazo compounds in carbene transfer reactions. researchgate.net

Table 2: Selected Transformations of Sulfonium Ylides Derived from Diazo Precursors

Ylide Type Reactant Product Type Catalyst Reference
Sulfoxonium Ylide Thiol α-Thio Carbonyl Copper unibo.it
Sulfonium Ylide Alkene Cyclopropane Copper/Rhodium baranlab.org
Sulfoxonium Ylide Aldehyde/Ketone Epoxide None (Base) mdpi.com
Sulfoxonium Ylide N-protected amine α-Amino Carbonyl Rhodium researchgate.net

Formation and Applications of Thiophenium Ylides

The reaction of diazo compounds with thiophenes in the presence of a rhodium catalyst can lead to the formation of stable thiophenium ylides. researchgate.net Specifically, the reaction of di-tert-butyl diazomalonate with cyclopenta[b]thiophenes catalyzed by rhodium acetate has been shown to produce S-C ylides. researchgate.net

These thiophenium ylides are reactive intermediates that can undergo subsequent rearrangements. For example, they have been observed to rearrange into thialene derivatives, which involves a ring expansion of the thiophene (B33073) to a thiopyran. researchgate.net The chemistry of thiocarbonyl ylides, which can be generated from thiophenium ylides, is often applied in the synthesis of thiiranes and in 1,3-dipolar cycloaddition reactions. baranlab.org The specific reaction pathway is highly dependent on the structure of the ylide and the reaction conditions. baranlab.orgresearchgate.net

Cascade and Rearrangement Reactions of this compound

The unique structural features of this compound, which combines a vinyl diazonium salt with an enolate, suggest a rich and complex landscape of chemical reactivity. This includes a propensity for cascade and rearrangement reactions, driven by the high reactivity of the diazo group and the potential for concerted or stepwise electronic reorganizations.

Electrocyclization Reactions

Electrocyclic reactions are a class of pericyclic reactions characterized by the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is promoted by heat or light. masterorganicchemistry.com

While direct studies on the electrocyclization of this compound are not prevalent, the vinyldiazo moiety within its structure is a key precursor for such transformations. Vinyldiazo compounds are known to undergo electrocyclic ring closure. researchgate.net Depending on the reaction conditions, these compounds can form either cyclopropenes through the extrusion of dinitrogen or engage in cycloaddition-rearrangement pathways to yield pyrazoles. nih.gov

For instance, the thermal reaction of certain β-aryl/alkyl vinyl diazoacetates leads to the formation of 1H-pyrazoles, whereas photochemical conditions favor the loss of dinitrogen and the formation of cyclopropene (B1174273) intermediates. nih.gov This dichotomy highlights the tunable reactivity of the vinyldiazo system.

Table 1: Predicted Electrocyclization Pathways for Analagous Vinyldiazo Compounds

Reaction TypeConditionsIntermediateProduct TypeReference
ThermalHeat-1H-Pyrazole nih.gov
PhotochemicalUV LightCyclopropeneCyclopropene Dimer nih.gov

The electrocyclization of this compound or its reactive intermediates could proceed through a conrotatory or disrotatory motion of the terminal carbons of the conjugated system, depending on the symmetry of the highest occupied molecular orbital (HOMO). masterorganicchemistry.com For a 4π electron system under thermal conditions, a conrotatory ring closure is predicted. masterorganicchemistry.com

Other Rearrangement Pathways

Beyond electrocyclization, the inherent reactivity of the α-diazocarbonyl-like structure in this compound makes it a candidate for several other mechanistically significant rearrangement reactions.

One of the most prominent rearrangements for α-diazocarbonyl compounds is the Wolff rearrangement . wikipedia.org This reaction typically proceeds through the loss of dinitrogen to form a highly reactive α-oxo carbene intermediate. libretexts.orgnih.gov This carbene then undergoes a 1,2-rearrangement to form a ketene (B1206846). libretexts.orgjk-sci.com The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. wikipedia.org For example, in the presence of water, a carboxylic acid is formed, while alcohols yield esters and amines produce amides. libretexts.org The Wolff rearrangement can be initiated thermally, photochemically, or through catalysis with metal salts, such as silver oxide. jk-sci.com

In the context of this compound, a Wolff-type rearrangement would lead to a highly reactive ketene intermediate, which could then participate in subsequent intra- or intermolecular reactions. A vinylogous Wolff rearrangement is also a possibility, where a β,γ-unsaturated diazo ketone undergoes a rearrangement with a formal 1,3-shift, resulting in a γ,δ-unsaturated carboxylic acid derivative. wikipedia.org

Another potential rearrangement pathway involves the formation of ylides. The reaction of diazo compounds with various species can lead to the formation of ylides, which can then undergo sigmatropic rearrangements. acs.org For example, the reaction with sulfides can lead to sulfonium ylides that can undergo a libretexts.orgjk-sci.com-sigmatropic rearrangement, a process known as the Doyle-Kirmse reaction. researchgate.net

The Tiffeneau-Demjanov rearrangement is another relevant transformation, particularly for cyclic systems. youtube.com While this reaction typically involves the diazotization of amino alcohols, the underlying principle of a ring expansion driven by the expulsion of nitrogen gas from a diazonium salt could be conceptually applied to derivatives of this compound.

Table 2: Potential Rearrangement Reactions for this compound and Analagous Compounds

Rearrangement NameKey IntermediateProduct ClassInitiation MethodReference
Wolff Rearrangementα-Oxo carbene, KeteneCarboxylic acid derivativesThermal, Photochemical, Metal catalysis wikipedia.orglibretexts.orgjk-sci.com
Vinylogous Wolff Rearrangement-γ,δ-Unsaturated carboxylic acid derivativesThermal wikipedia.org
Doyle-Kirmse ReactionSulfonium ylideHomoallylic sulfidesMetal catalysis researchgate.net
Tiffeneau-Demjanov RearrangementDiazonium salt, CarbocationRing-expanded ketonesAcid-catalyzed diazotization youtube.com

The specific pathway that this compound would follow is expected to be highly dependent on the reaction conditions, including temperature, light, the presence of catalysts, and the nature of any trapping agents. pku.edu.cn The interplay between these factors dictates the formation and fate of the reactive intermediates, leading to a diverse array of potential products.

Catalytic Systems for 2 Diazonio 3 Oxoprop 1 En 1 Olate Transformations

Rhodium-Based Catalysis

Rhodium catalysts are among the most effective and widely used for transformations involving diazo compounds. nih.gov Both Rh(II) and Rh(III) complexes are utilized, each offering distinct reactivity patterns. nih.gov

Dirhodium(II) carboxylates, particularly dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are benchmark catalysts for the decomposition of diazo compounds. wikipedia.orgacs.org The structure of these complexes features a Rh-Rh bond with four bridging carboxylate ligands, creating an accessible axial coordination site where the diazo compound binds and subsequently extrudes nitrogen to form a rhodium-carbene intermediate. researchgate.netwikipedia.org

These dirhodium carbenes are versatile intermediates for a range of carbene transfer reactions. nih.gov Key transformations include:

Cyclopropanation: Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of olefins leads to the formation of spirocyclopropanes. epa.gov

C-H Insertion: A significant breakthrough was the discovery of rhodium(II)-catalyzed carbon-hydrogen insertion reactions of diazocarbonyl compounds. nih.gov Intramolecular reactions of diazoacetates, for instance, efficiently produce γ-lactones with high enantioselectivity. nih.gov The decomposition of 2-diazo-1,3-indandione by rhodium(II) acetate in cyclohexane (B81311) or benzene (B151609) results in C-H insertion to yield 2-substituted 1,3-indandiones. epa.gov

Ylide Formation: The reaction of rhodium carbenes with heteroatoms (like oxygen or sulfur) generates ylides, which can undergo subsequent rearrangements. nih.gov

The reactivity and selectivity of these catalysts can be fine-tuned by modifying the carboxylate ligands. Chiral N-protected amino acids, such as prolinates, have been used to create chiral dirhodium(II) catalysts that achieve high enantioselectivity in carbene transfer reactions. nih.gov

High-valent Rh(III) catalysts, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, enable C-H activation/functionalization pathways with diazo compounds. rsc.orgrsc.org These reactions typically proceed through a chelation-assisted mechanism where a directing group on the substrate coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond to form a rhodacyclic intermediate. mdpi.comsnnu.edu.cn

A common mechanistic pathway involves the following steps:

Generation of an active cationic [Cp*Rh(III)] species. mdpi.com

Chelation-assisted C-H activation to form a five-membered rhodacycle. mdpi.comnih.gov

Coordination of the diazo compound, followed by N₂ extrusion to form a Rh(III)-carbene species. mdpi.comnih.gov

Migratory insertion of the carbene into the Rh-C bond. rsc.orgmdpi.com

Protonolysis or reductive elimination to release the product and regenerate the active Rh(III) catalyst. rsc.orgmdpi.com

This strategy has been successfully applied to the synthesis of various nitrogen-containing heterocycles, such as indoles and isoquinolones, by coupling arenes bearing directing groups with diazo compounds. rsc.orgmdpi.com For example, a highly efficient and atom-economic Rh(III)-catalyzed regioselective C2-H alkylation of indoles with diazo compounds has been developed, affording a wide range of substituted indoles in good to excellent yields under mild conditions. mdpi.com

Copper-Based Catalysis

Copper catalysts offer a more economical and sustainable alternative to precious metals like rhodium for mediating diazo compound transformations. thieme-connect.com Both Cu(I) and Cu(II) species are effective, participating in cycloadditions and other carbene transfer reactions.

Copper-catalyzed cycloaddition reactions are powerful methods for constructing heterocyclic rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This flagship "click chemistry" reaction transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). acs.org The reaction is known for its high fidelity, broad functional group tolerance, and experimental simplicity. nih.govnih.gov While not a direct reaction of a diazo compound, the principles of using copper to facilitate cycloadditions are central.

Copper(II)-Catalyzed Oxidative [3+2] Cycloaddition: A novel copper(II)-catalyzed [3+2] cycloaddition of secondary amines with α-diazo compounds has been developed to construct 1,2,3-triazoles. rsc.org This process involves a sequential aerobic oxidation, [3+2] cycloaddition, and oxidative aromatization cascade. rsc.org

Formal [n+1]/[n+3] Cycloadditions: Copper catalysts have been used in formal cycloadditions of diazo compounds with imidazolidines or hexahydropyrimidines, providing an efficient route to construct six- to nine-membered diaza-heterocycles. nih.govacs.orgacs.org

The reaction of a copper catalyst with a diazo compound generates a copper-carbene (or carbenoid) intermediate, which is the key reactive species. nih.gov The process begins with the copper complex catalyzing the decomposition of the diazo compound to extrude dinitrogen. nih.gov

Recent studies have provided significant insight into these intermediates. For example, when a copper(I) complex supported by a hydrotris(3-mesityl)pyrazolylborate (TpMs) ligand was reacted with N,N-diethyl diazoacetamide, a stable monosubstituted copper carbene was isolated. nih.govacs.org This was the result of an unexpected decarbonylation process. nih.govacs.org The simultaneous observation of C-H insertion products confirmed that the expected copper-carbene complex is also formed as a transient species. nih.govacs.org This demonstrates that a single diazo compound can lead to multiple copper-carbene intermediates with distinct reactivities. nih.govacs.org

The mechanism for the formation of these carbenes generally involves the initial reaction of the copper catalyst with the diazo compound to form an adduct, followed by the rate-determining step of nitrogen extrusion. nih.govnih.gov The resulting copper-carbene is electrophilic and reacts with available nucleophiles to transfer the carbene group, regenerating the catalyst for the next cycle. nih.gov

Iridium-Catalyzed Processes

Iridium catalysts have emerged as powerful tools for carbene transfer reactions, often providing unique selectivity compared to rhodium and copper systems. They are particularly effective in X-H insertion reactions (where X can be N, O, C, or S). organic-chemistry.orgnih.gov

A simple, commercially available catalyst like [Ir(cod)Cl]₂ has been shown to be effective for N-H insertions of diazomalonates into a wide range of aliphatic and aromatic amines under mild conditions. acs.org This method is attractive for the late-stage functionalization of complex molecules due to its broad functional group compatibility. acs.org

Heterogeneous iridium single-atom site catalysts (Ir-SA) have also been developed, demonstrating remarkable performance in carbene N-H bond insertion reactions with challenging α-alkyl diazo esters. iphy.ac.cnacs.org These catalysts show high activity and selectivity, even with low catalyst loading. iphy.ac.cnacs.org Mechanistic studies suggest that the lower oxidation state of iridium in these systems reduces the electrophilicity of the generated metal carbene, which can lead to different selectivity profiles compared to other metals. iphy.ac.cn

Furthermore, iridium catalysts have been employed in cross-coupling reactions. A well-defined Ir-allyl complex can catalyze the Z-selective olefination of allyl carbonates with α-aryl diazo esters, showcasing the first productive merger of Ir-carbene and Ir-allyl species. rsc.orgrsc.org Iridium(III) has also been used to catalyze the C-H cyclization of sulfoximines with diazo compounds to synthesize cyclic sulfoximines. acs.org

Lewis Acid Catalysis in Diazo Compound Reactivity

Lewis acid catalysis offers a powerful alternative to transition-metal-catalyzed reactions of diazo compounds, often proceeding through different mechanisms and providing unique reactivity. ias.ac.in Instead of forming a metal-carbene intermediate, Lewis acids can activate diazo compounds by coordinating to the carbonyl oxygen, enhancing the nucleophilicity of the diazo carbon or promoting the formation of a vinyl diazonium ion. acs.org This activation facilitates a range of transformations, including C-H insertion, cyclization, and conjugate addition reactions. ias.ac.innih.gov

The choice of Lewis acid is crucial and can significantly influence the reaction outcome. Weaker Lewis acids have been observed to provide better yields in some cases, suggesting a delicate balance of activation is required to avoid decomposition of the highly reactive diazo compound. acs.org For instance, in the synthesis of functionalized 2-diazo-1,5-dicarbonyls, Zn(OTf)₂ was found to be a highly effective catalyst, providing the desired product in near-quantitative yield, whereas stronger Lewis acids like Ag(OTFA) and TfOH led to vigorous gas evolution and no desired product formation. acs.org

Lewis acid-catalyzed reactions of diazo compounds can tolerate a wide variety of functional groups, including those that are acid-sensitive. acs.org This broad substrate scope makes it a versatile method for the synthesis of complex molecules. ias.ac.in For example, the formal insertion of diazo compounds into the C-H bond of electron-deficient 1,3-dicarbonyl compounds has been achieved using TMSOTf as a catalyst under mild conditions. ias.ac.in

The reaction mechanism under Lewis acid catalysis can proceed through the protonation of the diazo compound, followed by nucleophilic substitution. ias.ac.in In other cases, particularly with β-hydroxy-α-diazo carbonyls, the reaction is believed to proceed via a vinyl diazonium ion intermediate, which is then intercepted by a nucleophile. acs.org

Table 1: Comparison of Lewis Acids in the Synthesis of 2-Diazo-1,5-dicarbonyl Compounds acs.org

Lewis Acid CatalystMolar Percentage (mol %)Outcome
Zn(OTf)₂10Nearly quantitative yield
Mg(OTf)₂-No reaction
Ag(OTFA)-Vigorous gas evolution, no desired product
TfOH-Vigorous gas evolution, no desired product

Ligand Design and Catalyst Tuning for Selectivity

In transition-metal-catalyzed reactions of diazo compounds, the ligands coordinated to the metal center play a paramount role in controlling the reactivity and selectivity of the transformation. nih.govplu.mx By systematically modifying the steric and electronic properties of the ligands, the chemoselectivity, regioselectivity, and enantioselectivity of the catalytic system can be finely tuned. nih.govscholaris.ca

Porphyrins, for example, have proven to be highly efficient ligands for metals like iron and cobalt in diazo chemistry. nih.gov The modification of these macrocyclic ligands can influence the electronic and steric environment of the metal center, thereby affecting the catalyst's reactivity and selectivity. nih.gov This is particularly crucial in achieving enantioselective catalysis, which is a significant focus in modern organic synthesis. nih.gov

Dirhodium(II) complexes are another class of catalysts where ligand effects are pronounced. plu.mxrsc.org The dirhodium(II) framework is highly amenable to ligand modification, allowing for a systematic study of how ligands influence reaction pathways. plu.mx For instance, in the intramolecular reactions of certain diazo compounds, changing the electronic properties of just one ligand on a dirhodium catalyst, through the oxidation of a ferrocenyl unit, can have a marked influence on the chemoselectivity of the reaction. rsc.org This demonstrates the subtle yet powerful control that ligand design offers.

Gold-catalyzed transformations of α-diazocarbonyl compounds also showcase the importance of ligand and counterion effects on catalytic activity. rsc.org Different ligands, such as phosphines, phosphites, or N-heterocyclic carbenes (NHCs), can lead to vastly different outcomes, with some catalysts being highly active for specific transformations while others are completely inactive. rsc.org This highlights that the ligand is not merely a spectator but an active participant in the catalytic cycle.

The strategic design of ligands involves considering both steric bulk and electronic effects. scholaris.ca Bulky ligands can create specific pockets around the metal center, influencing which substrate can approach and in what orientation, thereby controlling stereoselectivity. The electronic properties of the ligand, whether electron-donating or electron-withdrawing, can modulate the electrophilicity of the metal center and the resulting metal-carbene intermediate, which in turn dictates its reactivity towards different functional groups. rsc.org

Table 2: Influence of Ligand Modification on Chemoselectivity in Dirhodium(II)-Catalyzed Diazo Decomposition rsc.org

CatalystLigand FeatureChemoselectivity Difference (Reduced vs. Oxidized)
1a Unsubstituted ferroceneBest results upon oxidation
1d Bulky electron-donating Cp* on ferrocene19% increase in aromatic C-H insertion
1j/1k Saturated tether in the ligandDrastically decreased chemoselectivity difference

Spectroscopic Characterization and Structural Elucidation of 2 Diazonio 3 Oxoprop 1 En 1 Olate Intermediates and Products

Advanced Spectroscopic Techniques in Reaction Monitoring

The transformation of 2-diazo-1,3-dicarbonyl compounds often proceeds through highly reactive intermediates, such as carbenoids and ketenes. github.io Monitoring these reactions in real-time is essential for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques are indispensable tools for this purpose.

Infrared (IR) spectroscopy is a fundamental technique for monitoring reactions involving diazo compounds. The diazo group exhibits a strong and characteristic vibrational band in the region of 2000-2200 cm⁻¹. frontiersin.org The disappearance of this band can be quantitatively monitored to determine reaction kinetics. For instance, in reactions involving the extrusion of nitrogen gas, the rate of decrease of the diazo peak provides direct insight into the reaction progress. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is pivotal for the structural analysis of both starting materials and products. While the parent compound 2-diazonio-3-oxoprop-1-en-1-olate is a relatively simple structure, its derivatives, such as 2-diazodimedone, have been extensively studied. For example, the ¹H NMR spectrum of 2-diazodimedone in CDCl₃ shows characteristic signals for the methyl and methylene (B1212753) protons.

High-Resolution Mass Spectrometry (HRMS) is another critical tool, providing exact mass measurements that help to confirm the elemental composition of starting materials, intermediates, and products. github.io This technique is particularly valuable for identifying unexpected products and for characterizing complex reaction mixtures.

Table 1: Spectroscopic Data for Representative 2-Diazo-1,3-dicarbonyl Compounds

CompoundSpectroscopic TechniqueCharacteristic Signals
2-Diazodimedone IR (KBr)2120 cm⁻¹ (N₂ stretch), 1640 cm⁻¹ (C=O stretch)
¹H NMR (CDCl₃)δ 1.10 (s, 6H, 2 × CH₃), 2.45 (s, 4H, 2 × CH₂)
¹³C NMR (CDCl₃)δ 28.3 (CH₃), 51.5 (CH₂), 85.0 (C=N₂), 193.0 (C=O)
2-Diazocyclohexane-1,3-dione (B3187303) IRStrong absorption between 2100-2200 cm⁻¹
HRMSConfirms the expected molecular formula

Note: Data for 2-diazodimedone and 2-diazocyclohexane-1,3-dione are used as representative examples of the 2-diazo-1,3-dicarbonyl class.

Characterization of Transient Carbenoid Species

The decomposition of 2-diazo-1,3-dicarbonyl compounds, often catalyzed by transition metals like rhodium(II) or copper(I), leads to the formation of transient metal-carbene or carbenoid intermediates. acs.orgresearchgate.net These species are highly reactive and are the key to the synthetic utility of diazo compounds, participating in reactions such as cyclopropanation and C-H insertion.

Direct observation and characterization of these carbenoid species are challenging due to their short lifetimes. However, their existence is often inferred through trapping experiments and the analysis of the resulting products. Low-temperature spectroscopic techniques, such as matrix isolation IR spectroscopy, can sometimes be employed to trap and study these reactive intermediates.

Computational chemistry has also emerged as a powerful tool for predicting the geometries and spectroscopic properties of these transient species, providing insights that are difficult to obtain experimentally.

Structural Analysis of Derived Products

The reactions of this compound and its analogues yield a diverse array of products, the structures of which must be rigorously determined to confirm the outcome of the reaction. A combination of spectroscopic methods is typically employed for this purpose.

For example, in a rhodium-catalyzed reaction of a 2-diazo-1,3-dicarbonyl compound with an alkene, the expected product would be a cyclopropane (B1198618) derivative. The structural elucidation of this product would involve:

¹H and ¹³C NMR Spectroscopy: To determine the connectivity of atoms and the stereochemistry of the cyclopropane ring. The coupling constants between protons on the cyclopropane ring are particularly informative.

Mass Spectrometry: To confirm the molecular weight and elemental composition of the product.

X-ray Crystallography: When suitable crystals can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.

Table 2: Illustrative Example of Product Characterization

Reaction ProductSpectroscopic AnalysisFindings
Cyclopropane derivative ¹H NMRAppearance of new signals in the upfield region (δ 1.0-3.0 ppm) characteristic of cyclopropyl (B3062369) protons.
¹³C NMRPresence of signals corresponding to the cyclopropane ring carbons and confirmation of the dicarbonyl moiety.
HRMSMolecular ion peak corresponding to the expected formula of the cycloadduct.
IR SpectroscopyDisappearance of the diazo stretch and retention of the carbonyl stretches.

The thorough application of these spectroscopic and analytical techniques is fundamental to the study of this compound and its derivatives, enabling a deep understanding of their reactivity and the diverse chemical transformations they can undergo.

Theoretical and Computational Chemistry in Understanding 2 Diazonio 3 Oxoprop 1 En 1 Olate Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction mechanisms of diazocarbonyl compounds. These studies provide invaluable insights into the stability, electronic structure, and reaction pathways of these versatile reagents. For compounds structurally similar to 2-diazonio-3-oxoprop-1-en-1-olate, DFT calculations have been instrumental in understanding key transformations.

One of the primary reactions of α-diazocarbonyl compounds is the extrusion of a dinitrogen molecule (N₂) to form a highly reactive carbene intermediate. DFT studies have shown that the activation energy for this process is highly dependent on the substituents on the diazocarbonyl moiety. Electron-withdrawing groups, such as the oxo and enolate groups in the target molecule, are known to stabilize the diazo compound, potentially increasing the energy barrier for N₂ elimination.

Furthermore, DFT calculations have been extensively used to model the subsequent reactions of the in-situ generated carbenes. These include cyclopropanation, C-H and O-H insertion reactions, and ylide formation. For instance, theoretical investigations into the reaction of diazocarbonyl compounds with alkenes have detailed the concerted and stepwise pathways for cyclopropane (B1198618) formation, often catalyzed by transition metals. The calculated energy profiles for these reactions help in predicting the feasibility and stereochemical outcomes.

In the context of this compound, DFT could be employed to model its behavior in similar reactions. The presence of the enolate functionality introduces the possibility of intramolecular reactions and rearrangements, which could be effectively studied using DFT to map out the potential energy surfaces and identify the most probable reaction channels.

Table 1: Representative DFT-Calculated Activation Energies for Reactions of Diazocarbonyl Compounds

Reaction Type Model Diazocarbonyl Compound Catalyst Calculated Activation Energy (kcal/mol)
N₂ Extrusion Diazoacetone None ~30-35
Cyclopropanation Ethyl diazoacetate + Styrene Rh₂(OAc)₄ ~10-15

Note: The values presented are approximate and can vary based on the specific computational method and basis set employed.

Computational Modeling of Carbene Reactivity

The carbene derived from this compound is a critical intermediate that dictates the subsequent chemical transformations. Computational modeling provides a lens through which the electronic structure and reactivity of this transient species can be scrutinized. The nature of the substituents on the carbene carbon significantly influences its electrophilicity and spin state (singlet or triplet), which in turn governs its reaction preferences.

For carbenes generated from α-diazocarbonyl compounds, the adjacent carbonyl group typically stabilizes the singlet state through resonance. This results in carbenes that exhibit more electrophilic character. Computational models, often employing methods like CASSCF (Complete Active Space Self-Consistent Field) in addition to DFT, can accurately predict the singlet-triplet energy gap. A larger gap in favor of the singlet state generally leads to more selective reactions.

The reactivity of the carbene can be further modulated by its interaction with solvents or catalysts. Computational models can simulate these interactions, providing insights into how the reaction environment can steer the carbene towards a specific reaction pathway. For example, the coordination of a transition metal to the carbene can alter its electronic properties and steric accessibility, leading to enhanced selectivity in reactions like cyclopropanation.

In the case of the carbene from this compound, computational modeling would be crucial to understand the interplay between the oxo and enolate functionalities in modulating its reactivity. The delocalized negative charge of the enolate could potentially influence the electrophilicity of the carbene center, a hypothesis that can be rigorously tested through computational analysis.

Prediction of Selectivity and Energetics in Diazo Compound Transformations

A key strength of computational chemistry is its ability to predict the selectivity (chemo-, regio-, and stereoselectivity) and energetics of chemical reactions. For transformations involving diazo compounds, these predictions are vital for designing synthetic strategies and understanding reaction outcomes.

DFT calculations are routinely used to compute the energy barriers for competing reaction pathways. By comparing the activation energies of different possible transitions, chemists can predict which product is likely to be favored under a given set of conditions. For instance, in the reaction of a carbene with a molecule containing multiple reactive sites, computational analysis can determine the preferred site of attack.

The stereoselectivity of reactions, particularly those involving the formation of new chiral centers, can also be predicted. By modeling the transition states leading to different stereoisomers, the energy difference between these states can be calculated. A larger energy difference typically correlates with higher enantiomeric or diastereomeric excess observed experimentally.

For this compound, predictive computational studies could explore its participation in asymmetric catalysis. By modeling its interaction with chiral catalysts, it would be possible to design catalyst systems that could lead to the formation of enantiomerically enriched products. The energetics of various potential intramolecular rearrangements could also be mapped out to assess the stability of the parent molecule and its potential to isomerize.

Table 2: Computationally Predicted Selectivity in a Model Diazocarbonyl Reaction

Reactants Catalyst Predicted Major Product Predicted Selectivity (ratio)
Ethyl diazoacetate + Anisole Chiral Rh(II) catalyst Ortho C-H insertion product 95:5 (ortho:meta)

Note: These are illustrative examples based on published computational studies and the actual selectivity can be influenced by reaction conditions.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and reactivity of molecules like this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

In a typical α-diazocarbonyl compound, the HOMO is often associated with the diazo group and has significant lone pair character on the terminal nitrogen atom. The LUMO is typically a π* orbital associated with the carbonyl group and the C-N bond of the diazo moiety. The energy and spatial distribution of these orbitals are key to understanding the molecule's behavior as a nucleophile or an electrophile.

The interaction of the frontier orbitals of the diazo compound with those of a reaction partner can be used to rationalize the observed reactivity. For example, in a 1,3-dipolar cycloaddition reaction, the overlap between the HOMO of the diazo compound and the LUMO of the dipolarophile (or vice versa) governs the reaction's feasibility and regioselectivity.

For this compound, MO analysis would be particularly interesting due to the extended conjugation provided by the enolate system. The delocalization of electrons across the O-C-C-C-O backbone would influence the energies and shapes of the frontier orbitals. This could lead to unique reactivity patterns compared to simpler diazoketones. For instance, the HOMO energy might be raised, making the compound a better electron donor in certain reactions. A detailed MO analysis could provide a qualitative, yet powerful, understanding of its chemical predispositions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Diazoacetone
Ethyl diazoacetate
Methyl diazoacetate
1-Hexene
Anisole
Methanol
Styrene
Rh₂(OAc)₄
Cu(acac)₂

Applications in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds

The ability of α-diazocarbonyl compounds to act as precursors to reactive carbenoid intermediates underpins their widespread use in the synthesis of a variety of heterocyclic scaffolds. These reactions often proceed with high efficiency and selectivity, providing access to privileged structures in medicinal and materials chemistry.

Oxazole (B20620) Derivatives

Oxazoles are a key structural motif found in numerous natural products and pharmacologically active compounds. The reaction of α-diazocarbonyl compounds with amides and nitriles provides a direct and efficient route to these important heterocycles. For instance, the reaction of ethyl 2-diazo-3-oxobutanoate with 2-arylaziridines under microwave irradiation leads to the formation of ethyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. This transformation proceeds through the generation of an alkoxycarbonylketene, which then undergoes an electrophilic ring expansion with the aziridine. researchgate.net The reaction is tolerant of a range of substituents on both the diazo compound and the aziridine.

A notable application of this chemistry is in the total synthesis of complex natural products. For example, the synthesis of the polyazole peptide antibiotic goadsporin utilized a [3+2] cycloaddition strategy between L-serine-derived nitrile and ethyl 2-diazo-3-oxopropanoate to construct one of its oxazole rings. synthonix.com

Reactant 1Reactant 2ProductYield (%)
Ethyl 2-diazo-3-oxobutanoate2-PhenylaziridineEthyl 2-(5-methyl-4-phenyloxazolin-2-yl)acetate70
Ethyl 2-diazo-3-oxohept-6-enoate2-(Naphth-1-yl)aziridineEthyl 2-(5-(but-3-en-1-yl)-4-(naphthalen-1-yl)oxazolin-2-yl)acetate94
2-Diazo-N,N-dimethyl-3-oxobutanamide2-(Naphth-1-yl)aziridine2-(5-Methyl-4-(naphthalen-1-yl)oxazolin-2-yl)-N,N-dimethylacetamide70

Pyrazole (B372694) and Triazole Architectures

Pyrazoles and triazoles are another class of nitrogen-containing heterocycles with significant applications in drug discovery and agrochemicals. α-Diazocarbonyl compounds serve as versatile precursors for the synthesis of these scaffolds.

The [3+2] cycloaddition reaction between diazo compounds and alkynes is a fundamental method for the construction of pyrazoles. This reaction can often be performed under catalyst-free conditions by simple heating, affording pyrazole products in high yields with minimal need for purification. sigmaaldrich.com

For the synthesis of 1,2,3-triazoles, α-diazo compounds can react with a variety of nitrogen-containing substrates. A notable method involves the copper-catalyzed oxidative [3+2] cycloaddition of secondary amines with α-diazo compounds. digitellinc.com This reaction proceeds through a cross-dehydrogenative coupling process, providing an atom-economical route to 1,2,3-triazoles from readily available starting materials under mild conditions. digitellinc.com Another approach involves the reaction of vinyldiazonium salts, derived from α-diazocarbonyl compounds, with amines. sci-hub.se

A metal-free (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate has been developed for the synthesis of pyrazoles, proceeding via Michael addition and subsequent SO2 elimination. This method offers a rapid and efficient route to pyrazole cores.

Reactant 1Reactant 2Product Type
Ethyl diazoacetateSubstituted alkynesPyrazole
Ethyl diazoacetateSecondary amines (Cu-catalyzed)1,2,3-Triazole
Ethyl diazoacetateVinyl sulfonyl fluoridesPyrazole
PhenylhydrazineEthyl 2-diazo-3-oxobutanoate1,2,3-Triazole

Furan and Dihydrofuran Constructions

Furan and dihydrofuran moieties are present in a wide array of natural products and are valuable synthetic intermediates. The reaction of α-diazocarbonyl compounds with acetylenes and alkenes provides a powerful tool for the synthesis of these oxygen-containing heterocycles.

Rhodium(II) acetate-catalyzed reaction of α-diazocarbonyls, such as ethyl 2-diazo-3-oxobutanoate, with acetylenes is a well-established method for the synthesis of substituted furans. nih.govemory.edu This reaction proceeds through the formation of a rhodium-carbenoid intermediate which then undergoes a [3+2] cycloaddition with the alkyne.

The synthesis of 2,3-dihydrofurans can be achieved through the reaction of diazo compounds with β-alkoxy and/or β-phenoxy α,β-unsaturated compounds in the presence of a copper catalyst. researchgate.net This transformation involves the formation of a carbonyl-ylide intermediate, which then undergoes a 1,5-electrocyclization to yield the dihydrofuran ring system with high yields. researchgate.net A notable example is the synthesis of 3-ethoxycarbonyl benzofurans from salicylaldehydes and ethyl diazoacetate, which proceeds via a tandem C-H activation/decarbonylation/annulation process catalyzed by Rh(III). rochester.edu

Construction of Carbocyclic Systems

The generation of carbenes from α-diazocarbonyl compounds is a cornerstone of modern synthetic chemistry, with cyclopropanation being one of its most important applications. These three-membered rings are not only found in numerous bioactive molecules but also serve as versatile intermediates for further synthetic transformations.

The cyclopropanation of alkenes with ethyl diazoacetate is a widely studied reaction, with various transition metal catalysts, including those based on rhodium and ruthenium, being employed to control the stereoselectivity of the reaction. nih.gov For example, a chiral ruthenium complex (Ru(II)-Pheox) has been shown to catalyze the asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, furnishing highly functionalized cyclopropanes in good to high yields and with excellent enantiomeric excess. nih.gov Furthermore, engineered myoglobin-based catalysts have demonstrated remarkable proficiency in the cyclopropanation of aryl-substituted olefins with ethyl diazoacetate, achieving excellent diastereo- and enantioselectivity.

Intramolecular C-H insertion reactions of α-diazocarbonyl compounds also provide a powerful method for the construction of carbocyclic rings. Photochemical activation of these compounds can lead to the formation of five- and six-membered rings through the insertion of the generated carbene into a C-H bond within the same molecule.

Divergent Synthesis Strategies

The rich reactivity of α-diazocarbonyl compounds makes them ideal starting points for divergent synthesis, allowing for the creation of diverse molecular scaffolds from a common precursor. By carefully selecting the reaction conditions and coupling partners, chemists can steer the reaction pathway towards different cyclic and acyclic products.

The functionalization of the reactive "enol-type" intermediate, formed after the initial carbenoid functionalization event, can be exploited in subsequent annulation steps to access a variety of cyclic scaffolds. sci-hub.se For example, the reaction of α-diazocarbonyl compounds can be directed to produce either heterocyclic or carbocyclic products by tuning the catalyst and reaction conditions. This versatility allows for the rapid generation of compound libraries for drug discovery and materials science.

Functionalization of Biomolecules through Diazo Chemistry

A groundbreaking application of diazo chemistry is in the late-stage modification of biomolecules, particularly proteins. A modular diazo compound has been developed for the bioreversible modification of protein carboxyl groups. This innovative strategy relies on a compound that contains domains for protein conjugation, late-stage modification, and traceless removal.

Specifically, a diazo compound functionalized with a pyridyl disulfide can react with protein carboxyl groups in an aqueous environment to install activated mixed disulfides. These disulfides can then be easily diversified through thiol-disulfide interchange with a variety of thiolated ligands, including small molecules, peptides, and macromolecules like dextran. The resulting modifications can be tracelessly cleaved by endogenous esterases, highlighting the potential of this methodology for applications such as the cytosolic delivery of proteins. This approach essentially enables the reversible installation of disulfide bonds and sulfhydryl groups on virtually any protein of interest.

Role in the Synthesis of Fine Chemicals and Building Blocks

The compound 2-diazonio-3-oxoprop-1-en-1-olate, while not extensively documented in scientific literature under this specific nomenclature, belongs to the versatile class of α-diazocarbonyl compounds. Its structure, featuring a reactive diazo group adjacent to a carbonyl function and an enolate system, suggests significant potential as a precursor and building block in the synthesis of a wide array of fine chemicals. The inherent reactivity of the diazo and enolate moieties allows for a diverse range of chemical transformations, making it a theoretically valuable tool for constructing complex molecular architectures.

The primary utility of α-diazocarbonyl compounds in organic synthesis stems from their ability to generate highly reactive carbene intermediates upon decomposition, typically promoted by transition metal catalysts, heat, or light. researchgate.net These carbenes can then undergo a variety of subsequent reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Key Reactive Pathways and Applications:

Cycloaddition Reactions: The diazo group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles. wikipedia.orgrsc.orgacs.org This is a powerful method for the construction of five-membered heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules. For instance, reaction with alkenes can yield pyrazolines, which can be further transformed into pyrazoles. wikipedia.org Similarly, cycloadditions with nitriles can afford oxazoles, and with alkynes, pyrazoles are directly obtained. mdpi.com The enolate portion of the molecule can also participate in cycloaddition reactions, further expanding its synthetic utility. nih.gov

Carbene Insertion Reactions: Upon extrusion of nitrogen gas, the resulting carbene can insert into C-H, N-H, O-H, and S-H bonds. mdpi.com This property is exceptionally useful for the direct functionalization of otherwise unreactive bonds, providing efficient routes to complex molecules. N-H insertion into amines and amides, for example, is a common strategy for the synthesis of functionalized amino compounds and peptides.

Rearrangement Reactions: α-Diazocarbonyl compounds are well-known to undergo the Wolff rearrangement to form ketenes. researchgate.net These ketenes are highly reactive intermediates that can be trapped with nucleophiles such as water, alcohols, and amines to produce carboxylic acids and their derivatives. This rearrangement provides a valuable method for one-carbon homologation of carboxylic acids.

Ylide Formation: The carbene generated from this compound can react with heteroatom-containing compounds (e.g., sulfides, amines, ethers) to form ylides. These ylides can then undergo subsequent rearrangements or reactions to generate a variety of complex structures.

The presence of the enolate functionality in this compound introduces additional layers of reactivity. Enolates are powerful nucleophiles and can participate in a range of bond-forming reactions. youtube.comyoutube.comyoutube.com The interplay between the diazo-carbene chemistry and the nucleophilic character of the enolate can be strategically exploited to design novel cascade reactions, enabling the rapid assembly of intricate molecular frameworks from simple precursors.

The following table summarizes the potential transformations of a compound with the this compound scaffold and the resulting classes of fine chemicals and building blocks.

Table 1: Potential Synthetic Transformations and Products

Reaction Type Reactant Partner Resulting Compound Class Significance as Fine Chemical/Building Block
[3+2] Cycloaddition Alkenes Pyrazolines/Pyrazoles Core structures in pharmaceuticals and agrochemicals. wikipedia.org
[3+2] Cycloaddition Alkynes Pyrazoles Important heterocyclic building blocks. mdpi.com
[3+2] Cycloaddition Nitriles Oxazoles Found in numerous natural products and medicinal agents. mdpi.com
C-H Insertion Alkanes/Arenes Functionalized Carbonyls Direct and efficient C-C bond formation.
N-H Insertion Amines/Amides α-Amino Carbonyls Key intermediates for peptide and alkaloid synthesis. nih.gov
O-H Insertion Alcohols/Water α-Hydroxy/Keto Carbonyls Versatile synthetic intermediates. mdpi.com

Detailed Research Findings on Analogous Systems:

Research on structurally similar enoldiazo compounds has demonstrated their remarkable versatility in catalyst-controlled divergent synthesis. nih.gov For example, the choice of a transition metal (e.g., rhodium, copper, gold) or a Lewis acid catalyst can selectively steer the reaction of an enoldiazoacetate towards different cycloadducts or insertion products from the same starting materials. nih.govrsc.org This level of control is highly desirable in the synthesis of fine chemicals, as it allows for the selective production of a target molecule from a common precursor.

Copper and rhodium catalysts are frequently employed for carbene transfer reactions from diazocarbonyl compounds. rsc.orgacs.org Gold-catalyzed transformations of α-diazocarbonyl compounds have also gained significant attention due to their unique reactivity and selectivity. rsc.org These catalysts can be modified with chiral ligands to induce enantioselectivity, a critical aspect in the synthesis of chiral drugs and other high-value fine chemicals.

Exploration of Biological Activity and Biochemical Interactions Non Clinical Research

Investigation of Molecular Targets and Binding Mechanisms in Cellular Models

Currently, there is no published research detailing the investigation of molecular targets or the binding mechanisms of 2-Diazonio-3-oxoprop-1-en-1-olate in any cellular models. The specific proteins, nucleic acids, or other cellular macromolecules with which this compound might interact remain unknown. Elucidating these targets is a critical first step in understanding its potential pharmacological effects.

Lead Compound Identification and Optimization in Pre-clinical Settings

The potential of this compound as a lead compound for drug discovery has not been explored in pre-clinical studies. This includes a lack of research into its efficacy against microbial and cancer cell lines.

Antimicrobial Activity Studies

There are no available studies that have specifically examined the antimicrobial properties of this compound. Therefore, its spectrum of activity against bacteria, fungi, or other microorganisms has not been determined.

Modulation of Biochemical Pathways via Carbene Insertion

The diazo group within this compound suggests the potential for it to act as a precursor for carbene generation. Carbenes are highly reactive intermediates known to participate in various chemical reactions, including insertions into C-H and X-H bonds (where X is a heteroatom). In a biological context, this reactivity could theoretically lead to the non-specific or targeted modulation of biochemical pathways through the covalent modification of biomolecules. However, no studies have been conducted to investigate whether this compound can generate a carbene under physiological conditions or what the downstream consequences of such an event would be on cellular pathways.

In Vitro Studies of Interaction with Enzymes and Proteins

Direct in vitro studies on the interaction of this compound with specific enzymes or proteins are absent from the current body of scientific literature. Research to determine its potential as an enzyme inhibitor or its ability to bind to specific proteins, which would be foundational for understanding its mechanism of action, has not been reported.

Future Directions and Emerging Research Avenues

Development of Asymmetric Methodologies

The development of asymmetric transformations utilizing 2-diazonio-3-oxoprop-1-en-1-olate is a highly promising area of research. The prochiral nature of the carbene intermediate that can be generated from this compound upon dinitrogen extrusion makes it an ideal substrate for asymmetric catalysis. Future research will likely focus on the development of chiral catalysts to control the stereochemical outcome of its reactions.

Key research directions may include:

Asymmetric Catalytic Insertions: The carbene derived from this compound could participate in enantioselective X-H (where X = C, O, N, S) insertion reactions. nih.govacs.org The development of chiral rhodium, copper, or iron catalysts will be crucial for achieving high enantioselectivity in the formation of new chiral centers. nih.govacs.org

Enantioselective Cyclopropanation: The reaction of the derived carbene with various olefins in the presence of a chiral catalyst could provide a direct route to optically active cyclopropane (B1198618) derivatives, which are valuable motifs in medicinal chemistry and natural product synthesis.

Asymmetric Rearrangements: α-Diazocarbonyl compounds are known to undergo a variety of rearrangement reactions, such as the Wolff rearrangement. numberanalytics.com Investigating these rearrangements with this compound under asymmetric conditions could lead to novel and efficient syntheses of chiral molecules. nih.govacs.org The use of chiral Lewis acids or Brønsted acids could be explored to induce enantioselectivity in these processes. nih.govacs.org

Asymmetric Reaction Type Potential Chiral Catalyst Class Expected Chiral Product
C-H InsertionChiral Rh(II) carboxamidates, Dirhodium tetraprolinateOptically active functionalized carbonyl compounds
O-H InsertionChiral Guanidines with Rh₂(OAc)₄α-Acyloxy carbonyl compounds with high enantiopurity acs.org
CyclopropanationChiral Copper-bis(oxazoline) complexesEnantioenriched cyclopropyl (B3062369) ketones
Wolff RearrangementChiral Silver or Copper complexesChiral ketenes and their derivatives

Sustainable and Green Chemistry Approaches

Future research on this compound will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign synthetic methods.

Potential green chemistry approaches include:

Solvent-Free Reactions: Inspired by the synthesis of azo dyes under solvent-free grinding conditions, similar approaches could be developed for the reactions of this compound. rsc.orgtandfonline.comresearchgate.net This would minimize waste and reduce the environmental impact.

One-Pot Syntheses: Designing one-pot multi-component reactions involving this compound would enhance atom economy and reduce the number of purification steps, aligning with green chemistry principles. rsc.orgnih.gov

Photochemical and Electrochemical Applications

The diazo functionality in this compound makes it a prime candidate for photochemical and electrochemical transformations, offering alternative activation methods to traditional thermal or catalytic approaches.

Photochemical Reactions: Direct irradiation of this compound can lead to the generation of a carbene intermediate, which can then undergo a variety of synthetically useful transformations. researchgate.netresearchgate.netrsc.org Future research could explore:

Wavelength-Controlled Reactivity: The use of different wavelengths of light could potentially lead to different reaction pathways, allowing for selective product formation. numberanalytics.com

Photoaffinity Labeling: The photoreactive nature of the diazo group could be exploited for applications in chemical biology, such as photoaffinity labeling to identify protein binding partners.

Electrochemical Synthesis: Recent advancements in electrosynthesis have demonstrated the utility of electrochemical methods for the transformation of diazo compounds. acs.orgresearchgate.netrsc.orgacs.orgrsc.org For this compound, this could involve:

Electrochemical Carbene Generation: Electrochemical methods can provide a mild and controlled way to generate carbenes, avoiding the need for high temperatures or expensive catalysts.

Redox-Neutral Transformations: Designing electrochemical reactions that are redox-neutral would be a sustainable approach to functionalize molecules using this compound.

Electrochemical Difunctionalization: This compound could be a key component in electrochemical oxidative difunctionalization reactions, allowing for the introduction of two different functional groups in a single step. researchgate.netacs.orgrsc.org

Activation Method Potential Application Key Advantages
PhotochemistryCarbene generation for cyclopropanation and C-H insertion researchgate.netresearchgate.netMetal-free conditions, temporal and spatial control researchgate.net
PhotochemistryPhoto-reversible modifications of biomolecules nih.govControl over biological activity with light
ElectrochemistryCascade reactions for complex molecule synthesis acs.orgMild conditions, avoidance of stoichiometric oxidants acs.org
ElectrochemistryS-H and O-H insertion reactions rsc.orgCatalyst and ligand-free transformations rsc.org

Applications in Materials Science and Polymer Chemistry

The reactivity of the diazo group and the conjugated nature of this compound suggest its potential use in the development of new materials and polymers.

Polymer Functionalization: The carbene generated from this compound could be used to functionalize existing polymers through C-H insertion reactions, thereby modifying their surface properties or introducing new functionalities.

Monomer Synthesis: This compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers with unique electronic or optical properties. Diazo-initiated polymerizations are a known method for creating polymers. acs.org

Surface Modification: The reactive nature of this compound could be harnessed for the chemical modification of surfaces, for instance, to create functional coatings on various substrates.

Interdisciplinary Research with Biological Systems

The structural similarity of this compound to known biologically active diazo compounds suggests its potential for interdisciplinary research at the interface of chemistry and biology. nih.govacs.orgraineslab.com

Q & A

Q. How to address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Re-optimize DFT calculations with anharmonic corrections (e.g., VPT2 method) for IR bands. Include solvent effects via polarizable continuum models (PCM). Experimentally validate using ATR-FTIR with controlled humidity to minimize environmental artifacts .

Research Applications

Q. What novel applications exploit the dual reactivity (electrophilic and nucleophilic) of this compound?

  • Methodological Answer : Explore tandem reactions, such as diazo transfer followed by enolate alkylation. Use flow chemistry to compartmentalize reactive intermediates. Monitor via in situ IR or Raman spectroscopy for real-time mechanistic insights .

Q. How can this compound be utilized in photochemical studies?

  • Methodological Answer : Irradiate at specific wavelengths (e.g., 365 nm) to generate carbenes or radicals. Use laser flash photolysis to measure transient absorption spectra. Pair with time-dependent DFT (TD-DFT) to model excited-state behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.